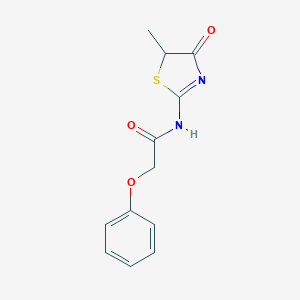
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenoxy group and an acetamide group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.
Acetamide Formation: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.3g/mol |
IUPAC 名称 |
N-(5-methyl-4-oxo-1,3-thiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-11(16)14-12(18-8)13-10(15)7-17-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15,16) |
InChI 键 |
WHUJJIXJIJPSLT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C(S1)NC(=O)COC2=CC=CC=C2 |
规范 SMILES |
CC1C(=O)N=C(S1)NC(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506163.png)
![Methyl 5-benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B506164.png)
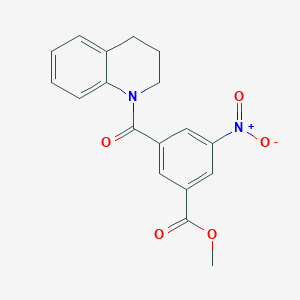
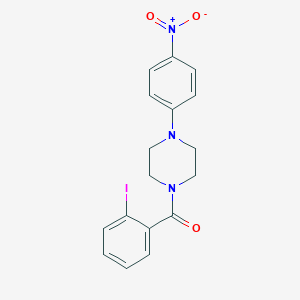
![2-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B506169.png)
![2-(3-fluorophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B506171.png)
![N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B506172.png)

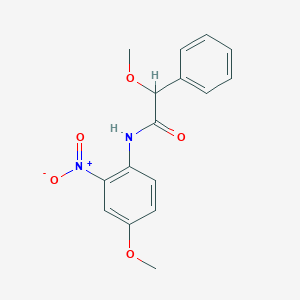
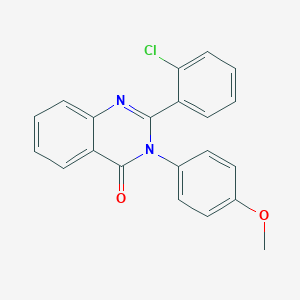
![(5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B506178.png)

![N-[2-(dimethylamino)quinolin-4-yl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B506186.png)

